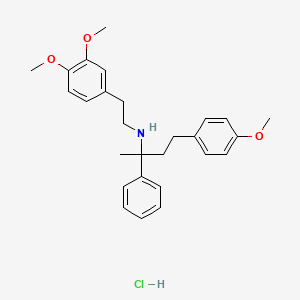
1,3,3,6-Tetrafluorocyclohexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3,6-Tetrafluorocyclohexa-1,4-diene is an organic compound with the chemical formula C6H4F4. This compound is characterized by the presence of four fluorine atoms attached to a cyclohexa-1,4-diene ring. The unique arrangement of fluorine atoms imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,3,6-Tetrafluorocyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the fluorination of cyclohexa-1,4-diene using fluorine gas under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves high-temperature and high-pressure conditions to ensure efficient fluorination. The use of specialized equipment and safety protocols is essential due to the reactive nature of fluorine gas and the potential hazards associated with its handling .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,3,6-Tetrafluorocyclohexa-1,4-diene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives, altering its chemical properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products:
Oxidation: Tetrafluorocyclohexa-2,5-diene-1,4-dione.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 1,3,3,6-tetrafluorocyclohexa-1,4-diene exerts its effects is primarily related to the presence of fluorine atoms. Fluorine atoms are highly electronegative, which influences the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved in its action depend on the specific application and the nature of the chemical reactions it undergoes .
Comparaison Avec Des Composés Similaires
Tetrafluoro-p-benzoquinone: An oxidized derivative with similar fluorine content but different structural properties.
3,3,6,6-Tetramethoxycyclohexa-1,4-diene: A methoxy-substituted analog with distinct chemical behavior.
Uniqueness: 1,3,3,6-Tetrafluorocyclohexa-1,4-diene is unique due to its specific arrangement of fluorine atoms on the cyclohexa-1,4-diene ring. This configuration imparts distinct reactivity and physical properties, making it valuable for specialized applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C6H4F4 |
|---|---|
Poids moléculaire |
152.09 g/mol |
Nom IUPAC |
1,3,3,6-tetrafluorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6H4F4/c7-4-1-2-6(9,10)3-5(4)8/h1-4H |
Clé InChI |
ZWVUCWPPHHEYPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(C=C(C1F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt](/img/structure/B13838960.png)

![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)

![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)
